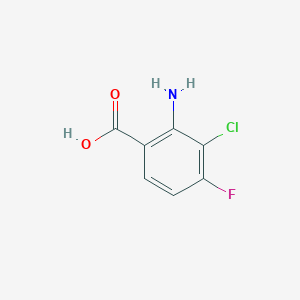

2-Amino-3-chloro-4-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-chloro-4-fluorobenzoic acid is a compound with the CAS Number: 1855799-43-7 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 189.57 . Its IUPAC name is this compound and its InChI code is 1S/C7H5ClFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is soluble in 95% ethanol .科学的研究の応用

Synthesis and Chemical Properties

2-Amino-3-chloro-4-fluorobenzoic acid plays a significant role in the synthesis of heterocyclic compounds, which are crucial in drug discovery. The ability of such compounds to act as multireactive building blocks facilitates the preparation of diverse heterocyclic scaffolds, essential in pharmaceutical chemistry. For instance, its derivatives have been utilized in the solid-phase synthesis of various heterocyclic scaffolds, highlighting its versatility and importance in medicinal chemistry research (Křupková et al., 2013; Kilburn et al., 2000).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound, such as fluorinated benzoic acids, have been employed as reagents in fluorimetric determinations. These applications underscore the compound's utility in enhancing the sensitivity and specificity of biochemical assays, which is pivotal in both diagnostic and research settings (Imai & Watanabe, 1981).

Catalysis and Chemical Reactions

The compound has also found applications in catalysis, particularly in intramolecular reactions facilitated by transition metals like copper and palladium. These reactions are integral to the development of novel synthetic methodologies, enabling the efficient and selective formation of complex molecules from simpler precursors. Such advancements are crucial for the synthesis of new drugs and materials (Sahoo et al., 2012).

Material Science

In material science, the electrochemical polymerization of derivatives of this compound has been explored for the creation of conducting polymers. These polymers have potential applications in various fields, including electronics, energy storage, and sensors. The ability to tailor the electrical and physical properties of these polymers through chemical synthesis opens new avenues for research and technology development (Thiemann & Brett, 2001).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

作用機序

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The compound might interact with its targets through similar mechanisms, leading to changes in the biochemical processes.

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical reactions, including oxidation and nucleophilic substitution .

Pharmacokinetics

The compound has a predicted boiling point of 3372±420 °C and a predicted density of 1574±006 g/cm3 . These properties might influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chloro-4-fluorobenzoic acid. For instance, it should be stored in a well-ventilated place, kept cool, and away from heat/sparks/open flames/hot surfaces . These conditions can help maintain the stability and efficacy of the compound.

特性

IUPAC Name |

2-amino-3-chloro-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGNGQVEUDVFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)

![N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide](/img/structure/B2960471.png)

![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2960475.png)

![2-(2-fluorophenoxy)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2960479.png)

![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)

![ethyl 4-{2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2960483.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2960485.png)